molecular formula C23H22N2O4S B2408296 2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-87-8

2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2408296
CAS RN: 922009-87-8
M. Wt: 422.5
InChI Key: BQZQNIADNDQSGQ-UHFFFAOYSA-N
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Description

The compound “2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” has a molecular weight of 422.5 and a molecular formula of C23 H22 N2 O4 S . The structure is achiral .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Cc1cc©c(c©c1)S(Nc1ccc2c(c1)C(N©c1ccccc1O2)=O)(=O)=O . This representation provides a text-based way to describe the structure of the compound.

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Aza-Reformatsky Reaction : Munck et al. (2017) reported the use of cyclic dibenzo[b,f][1,4]oxazepines in catalytic enantioselective aza-Reformatsky reactions. This approach led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities (Munck et al., 2017).

Synthesis of Complex Molecules

  • Annulation of Diarylphosphenes : Luo and Xu (2020) demonstrated the microwave-assisted annulation of cyclic imine dibenzo[b,f][1,4]oxazepines with diarylphosphenes. This process created pentacyclic benzo-δ-phospholactams in good yields (Luo & Xu, 2020).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Synthesis : Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These derivatives showed promising properties for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Novel Synthetic Methodologies

  • Biomass-Involved Synthesis : Zhang et al. (2015) developed a method for assembling diverse benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, via biomass-derived intermediates. This innovative approach yielded various benzo-fused N-heterocycles efficiently (Zhang et al., 2015).

properties

IUPAC Name

2,4,6-trimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-11-15(2)22(16(3)12-14)30(27,28)24-17-9-10-20-18(13-17)23(26)25(4)19-7-5-6-8-21(19)29-20/h5-13,24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZQNIADNDQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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